

# 4-(Pyrrolidin-2-ylmethyl)morpholine chemical properties

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## Compound of Interest

Compound Name: 4-(Pyrrolidin-2-ylmethyl)morpholine

Cat. No.: B1275225

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An In-Depth Technical Guide to the Chemical Properties and Applications of **4-(Pyrrolidin-2-ylmethyl)morpholine**

## Executive Summary

This technical guide provides a comprehensive overview of **4-(Pyrrolidin-2-ylmethyl)morpholine**, a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines two pharmacologically privileged scaffolds: a pyrrolidine ring and a morpholine ring. The pyrrolidine moiety offers a versatile, three-dimensional structure common in natural products and FDA-approved drugs, while the morpholine group is frequently incorporated to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.<sup>[1][2]</sup> This document details the physicochemical properties, a representative synthetic pathway, analytical characterization methods, reactivity, and the strategic importance of this compound as a building block in drug discovery programs.

## Physicochemical and Computed Properties

**4-(Pyrrolidin-2-ylmethyl)morpholine** (CAS No: 215503-90-5 for the racemate) is a diamine featuring a saturated five-membered pyrrolidine ring linked via a methylene bridge to the nitrogen atom of a morpholine ring.<sup>[3]</sup> Its structural characteristics impart a favorable balance of hydrophilicity and lipophilicity, making it an attractive scaffold for drug design. The computed properties summarized below suggest that molecules derived from this scaffold are likely to

possess drug-like characteristics, including good passive membrane permeability and aqueous solubility.

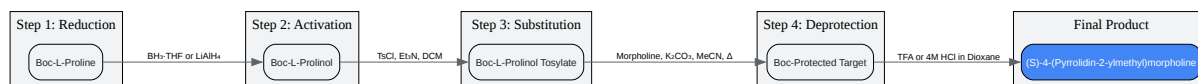
Property	Value	Source
CAS Number	215503-90-5 (Racemic) 91790-91-9 ((S)-enantiomer)	
Molecular Formula	C <sub>9</sub> H <sub>18</sub> N <sub>2</sub> O	[3][4]
Molecular Weight	170.25 g/mol	[3][4]
Exact Mass	170.141913202 Da	[4]
XLogP3-AA (Lipophilicity)	-0.1	[4]
Topological Polar Surface Area (TPSA)	24.5 Å <sup>2</sup>	[4]
Hydrogen Bond Donor Count	1	[4]
Hydrogen Bond Acceptor Count	3	[4]
Rotatable Bond Count	1	[4]

The low XLogP3 value indicates a high degree of hydrophilicity, which can be advantageous for improving the solubility of drug candidates.[4] The Topological Polar Surface Area (TPSA) is well below the 140 Å<sup>2</sup> threshold often associated with good oral bioavailability in humans.

## Synthesis and Purification Protocol

While several synthetic routes can be envisioned, a reliable and scalable approach involves a multi-step sequence starting from commercially available N-protected proline. This method offers excellent control over stereochemistry when a specific enantiomer, such as (S)-4-(pyrrolidin-2-ylmethyl)morpholine, is desired. The following protocol is a representative, field-proven methodology.

## Workflow for the Synthesis of (S)-4-(Pyrrolidin-2-ylmethyl)morpholine



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Caption: Representative synthetic workflow from Boc-L-Proline.

## Step-by-Step Experimental Protocol

- Step 1: Reduction of N-Boc-L-proline.
  - To a solution of N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add borane-THF complex (1.5 eq, 1M solution in THF) dropwise.
  - Allow the reaction to warm to room temperature and stir for 12-16 hours.
  - Causality: Borane is chosen as a selective and mild reducing agent for the carboxylic acid that does not affect the Boc protecting group. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Quench the reaction carefully by the slow addition of methanol, followed by aqueous workup. The crude product, N-Boc-L-prolinol, is purified by silica gel column chromatography.
- Step 2: Activation of the Primary Alcohol.
  - Dissolve the purified N-Boc-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C.
  - Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
  - Stir the reaction at room temperature for 4-6 hours.

- Causality: The hydroxyl group is converted into a tosylate, an excellent leaving group, to facilitate the subsequent nucleophilic substitution. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
- Step 3: Nucleophilic Substitution with Morpholine.
  - To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add morpholine (2.0 eq) and potassium carbonate (2.5 eq).
  - Heat the mixture to reflux (approx. 80 °C) for 18 hours.
  - Causality: Morpholine acts as the nucleophile, displacing the tosylate group. Potassium carbonate is an inorganic base used to scavenge any acidic byproducts and drive the reaction to completion. The reaction is heated to overcome the activation energy of the S<sub>N</sub>2 reaction.
  - After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-4-(pyrrolidin-2-ylmethyl)morpholine.
- Step 4: Boc Deprotection.
  - Dissolve the purified Boc-protected product (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stir at room temperature for 2 hours.
  - Causality: Strong acid (TFA) is required to cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the pyrrolidine ring.
  - The solvent and excess TFA are removed in vacuo. The resulting residue is dissolved in water, basified with NaOH, and extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the final product, which can be further purified by distillation or crystallization if necessary.

## Spectroscopic and Analytical Characterization

Validation of the molecular structure and assessment of purity are critical. The following analytical techniques provide a self-validating system to confirm the identity of **4-(Pyrrolidin-2-ylmethyl)morpholine**.

- High-Resolution Mass Spectrometry (HRMS): The most definitive method for confirming elemental composition.
  - Expected Value: For  $C_9H_{18}N_2O$ , the calculated exact mass of the protonated ion  $[M+H]^+$  is 171.1500. The experimentally observed mass should be within a 5 ppm error margin.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. The expected signals in a  $CDCl_3$  solvent are tabulated below.

Analysis	Expected Chemical Shift ( $\delta$ , ppm)	Description of Signals
$^1\text{H}$ NMR	$\delta$ 3.65 - 3.75	Multiplet, 4H (Protons on morpholine carbons adjacent to oxygen: -O-CH <sub>2</sub> -)
$\delta$ 2.90 - 3.10	Multiplet, 1H (Proton on pyrrolidine chiral center: -CH-CH <sub>2</sub> -)	
$\delta$ 2.30 - 2.60	Multiplets, 6H (Protons on morpholine carbons adjacent to nitrogen and methylene bridge: -N-CH <sub>2</sub> - and -CH-CH <sub>2</sub> -N-)	
$\delta$ 1.60 - 1.95	Multiplets, 4H (Pyrrolidine ring protons)	
$\delta$ 1.40 - 1.50	Broad singlet, 1H (Pyrrolidine N-H)	
$^{13}\text{C}$ NMR	$\delta$ ~67.0	Morpholine carbons adjacent to oxygen (-CH <sub>2</sub> -O)
$\delta$ ~60.5	Methylene bridge carbon (-CH-CH <sub>2</sub> -N)	
$\delta$ ~58.0	Pyrrolidine chiral carbon (-CH-CH <sub>2</sub> )	
$\delta$ ~54.0	Morpholine carbons adjacent to nitrogen (-CH <sub>2</sub> -N)	
$\delta$ ~46.5	Pyrrolidine carbon adjacent to nitrogen (-CH <sub>2</sub> -NH)	
$\delta$ ~25.0, ~24.0	Remaining two pyrrolidine ring carbons	

## Chemical Reactivity and Stability

The reactivity of **4-(Pyrrolidin-2-ylmethyl)morpholine** is dictated by its two nitrogen atoms.

- **Pyrrolidine Nitrogen:** This secondary amine is the primary site of reactivity. It is nucleophilic and will readily undergo standard amine reactions such as:
  - **Acylation:** Reaction with acid chlorides or anhydrides to form amides.
  - **Alkylation:** Reaction with alkyl halides to form tertiary amines.
  - **Sulfonylation:** Reaction with sulfonyl chlorides to form sulfonamides. This functionality makes the molecule an ideal attachment point for building larger, more complex structures in a drug discovery context.
- **Morpholine Nitrogen:** This tertiary amine is less nucleophilic but is basic. It will be protonated in the presence of acid to form a morpholinium salt. The presence of the ether oxygen slightly reduces its basicity compared to piperidine.<sup>[5]</sup>
- **Stability:** The compound is a stable liquid or solid under standard laboratory conditions. However, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric carbon dioxide. It is incompatible with strong oxidizing agents and strong acids.

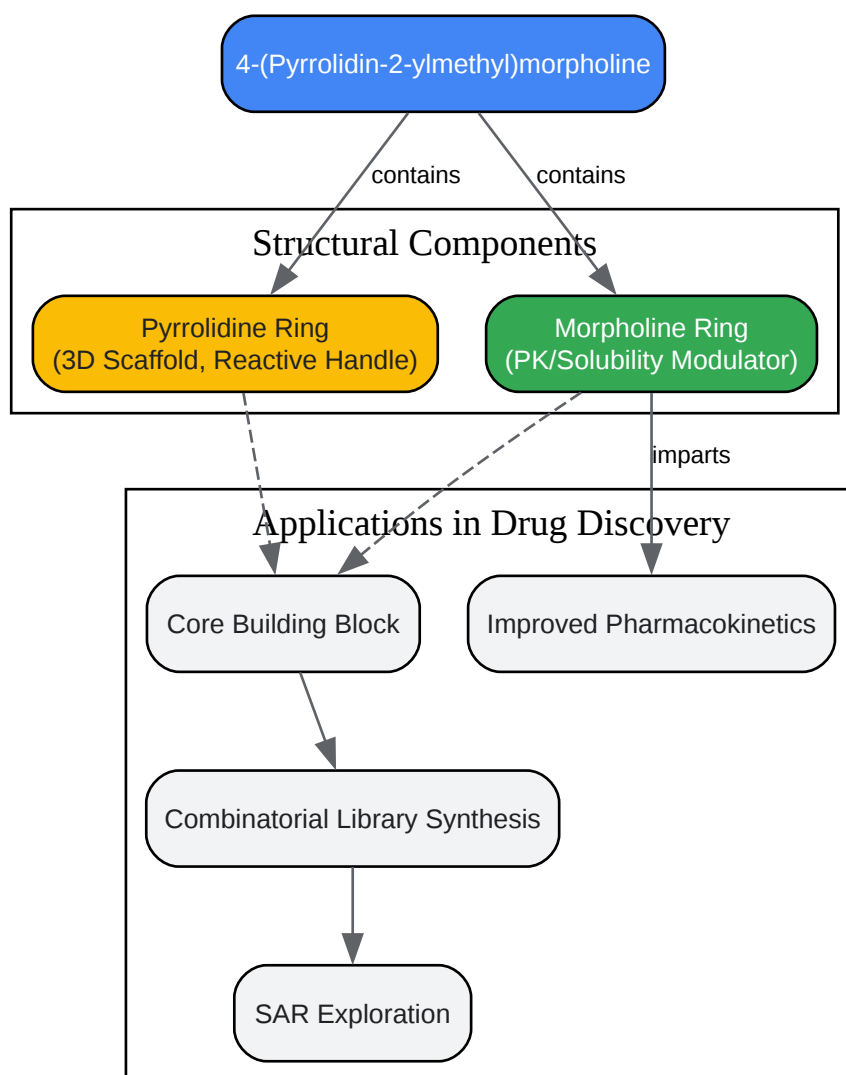
## Significance in Drug Discovery and Medicinal Chemistry

The strategic value of **4-(Pyrrolidin-2-ylmethyl)morpholine** lies in the synergistic combination of its two heterocyclic components.

- **Privileged Scaffolds:** Both pyrrolidine and morpholine are considered "privileged scaffolds" in medicinal chemistry, meaning they are structural motifs that are repeatedly found in biologically active compounds.<sup>[1][2][6]</sup> Their incorporation is a validated strategy for imparting favorable drug-like properties.
- **Improved Pharmacokinetics:** The morpholine ring is a well-established bioisostere for other cyclic amines like piperazine or piperidine.<sup>[2]</sup> Its inclusion often enhances aqueous solubility

and metabolic stability, which can lead to improved oral bioavailability and a more favorable safety profile.[2]

- **Three-Dimensionality for Enhanced Binding:** The non-planar,  $sp^3$ -rich structure of the pyrrolidine ring allows for the exploration of three-dimensional chemical space.[1] This is increasingly recognized as a crucial factor for achieving high-affinity and selective binding to complex biological targets like enzymes and receptors.
- **Vector for Library Synthesis:** The reactive secondary amine on the pyrrolidine ring serves as a chemical handle for combinatorial chemistry. This allows for the rapid synthesis of large libraries of analogues where diverse functional groups can be appended, enabling efficient exploration of the structure-activity relationship (SAR) for a given biological target.





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Caption: Role of the molecule as a strategic building block.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **4-(Pyrrolidin-2-ylmethyl)morpholine** is not widely available, a conservative safety protocol should be adopted based on the known hazards of its parent compounds, pyrrolidine and morpholine.<sup>[7][8][9][10]</sup>

- General Hazards: Assumed to be corrosive, harmful if swallowed or inhaled, and potentially flammable.<sup>[7]</sup>
- Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear appropriate PPE, including:
  - Chemical-resistant gloves (e.g., nitrile).
  - Safety glasses with side shields or chemical splash goggles.
  - A flame-retardant lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.<sup>[7][8]</sup>
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.

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